[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 764656-91-9
VCID: VC16137351
InChI: InChI=1S/C27H19BrClN3O4/c28-20-6-3-5-19(14-20)26(34)30-16-25(33)32-31-15-23-22-7-2-1-4-17(22)10-13-24(23)36-27(35)18-8-11-21(29)12-9-18/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+
SMILES:
Molecular Formula: C27H19BrClN3O4
Molecular Weight: 564.8 g/mol

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

CAS No.: 764656-91-9

Cat. No.: VC16137351

Molecular Formula: C27H19BrClN3O4

Molecular Weight: 564.8 g/mol

* For research use only. Not for human or veterinary use.

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate - 764656-91-9

Specification

CAS No. 764656-91-9
Molecular Formula C27H19BrClN3O4
Molecular Weight 564.8 g/mol
IUPAC Name [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate
Standard InChI InChI=1S/C27H19BrClN3O4/c28-20-6-3-5-19(14-20)26(34)30-16-25(33)32-31-15-23-22-7-2-1-4-17(22)10-13-24(23)36-27(35)18-8-11-21(29)12-9-18/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+
Standard InChI Key CWKAMJJRRGAVAV-IBBHUPRXSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Introduction

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate is a complex organic compound characterized by its intricate molecular structure, which includes a naphthalene ring, a bromobenzoyl group, and a chlorobenzoate moiety. This compound has garnered attention for its potential applications in various scientific fields, including chemistry, biology, and materials science.

Synthesis Methods

The synthesis of [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate involves multiple steps:

  • Formation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride.

  • Synthesis of 2-[(3-bromobenzoyl)amino]acetyl chloride: This intermediate is prepared by reacting 3-bromobenzoyl chloride with glycine in the presence of a base.

  • Condensation with hydrazine: The resulting product is then reacted with hydrazine to form the hydrazone derivative.

  • Coupling with naphthalene-2-carbaldehyde: The hydrazone derivative is then coupled with naphthalene-2-carbaldehyde to form the intermediate compound.

  • Esterification with 4-chlorobenzoic acid: The final step involves esterification with 4-chlorobenzoic acid to yield the target compound.

Comparison with Similar Compounds

Similar compounds, such as ethyl acetoacetate and 1-benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy), share some functional groups but lack the complex structure and aromatic rings present in [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate.

Research Findings and Future Directions

While detailed research findings on this specific compound are scarce, its unique structure suggests potential applications in drug discovery and materials science. Future studies should focus on elucidating its biological activity and exploring its potential as a therapeutic agent or material component.

Data Table: Synthesis Steps

StepReaction
1Formation of 3-bromobenzoyl chloride
2Synthesis of 2-[(3-bromobenzoyl)amino]acetyl chloride
3Condensation with hydrazine
4Coupling with naphthalene-2-carbaldehyde
5Esterification with 4-chlorobenzoic acid

Given the limited availability of specific research findings on this compound, further investigation is necessary to fully understand its properties and applications.

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